molecular formula C12H18N2O2 B12464844 tert-butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate

tert-butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate

Cat. No.: B12464844
M. Wt: 222.28 g/mol
InChI Key: WWCWVOIGQADKMK-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H18N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl group, a methyl group attached to a nitrogen atom, and a 6-methylpyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methylpyridin-3-ylmethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, while the 6-methylpyridin-3-yl group offers aromaticity and potential for π-π interactions .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-(6-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C12H18N2O2/c1-9-6-7-10(8-13-9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3

InChI Key

WWCWVOIGQADKMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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